Cas no 1024456-89-0 (N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide)
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
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- MDL: MFCD03002033
- Inchi: 1S/C16H18BrN5O/c17-13-4-1-2-5-14(13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2,(H,20,23)
- InChI Key: LKRZQATVONVYOP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1Br)(=O)CN1CCN(C2=NC=CC=N2)CC1
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163827-1 g |
N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide |
1024456-89-0 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163827-5 g |
N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide |
1024456-89-0 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163827-10 g |
N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide |
1024456-89-0 | 10g |
€482.50 | 2023-05-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-1mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 1mg |
¥445 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-2mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 2mg |
¥546 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-5mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 5mg |
¥682 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-10mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 10mg |
¥756 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-20mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 20mg |
¥1210 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-25mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 25mg |
¥1417 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632856-50mg |
N-(2-bromophenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide |
1024456-89-0 | 98% | 50mg |
¥1226 | 2023-02-27 |
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide Suppliers
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide (CAS 1024456-89-0): A Comprehensive Overview
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide (CAS 1024456-89-0) is a specialized organic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This compound, characterized by its unique molecular structure, combines a bromophenyl moiety with a pyrimidinylpiperazine acetamide framework, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, given its structural similarity to known bioactive molecules.
The growing interest in N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide aligns with current trends in precision medicine and targeted drug development. With the pharmaceutical industry's shift toward personalized therapies, compounds like this are being extensively studied for their potential in treating specific disease pathways. Recent publications have explored its role in cancer research, particularly in relation to signal transduction inhibition, which remains one of the most searched topics in biochemical research today.
From a chemical perspective, CAS 1024456-89-0 demonstrates interesting properties that make it suitable for various synthetic applications. The presence of both hydrogen bond acceptors and donors in its structure contributes to its potential as a pharmacophore in drug design. Analytical studies using techniques like NMR spectroscopy and mass spectrometry have confirmed its structural integrity and purity, which are crucial factors for research applications.
The synthesis of N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions, with careful control of reaction conditions to ensure optimal yield and purity. Current research focuses on developing more efficient synthetic routes, as evidenced by numerous patent applications in this area. This aligns with the pharmaceutical industry's ongoing search for cost-effective synthesis methods and green chemistry approaches, both of which are trending topics in chemical research.
In the context of drug discovery, this compound's structure-activity relationship (SAR) is of particular interest to medicinal chemists. The bromine substituent at the 2-position of the phenyl ring offers potential for further functionalization through cross-coupling reactions, while the pyrimidinylpiperazine moiety provides a versatile scaffold for molecular interactions. These features make CAS 1024456-89-0 a promising candidate for the development of novel therapeutic agents.
Market analysis indicates growing demand for specialized intermediates like N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, particularly from contract research organizations and academic institutions engaged in drug discovery programs. The compound's availability in various purity grades (typically 95-98%) meets different research requirements, from initial screening to advanced preclinical studies. This versatility contributes to its increasing popularity in the research chemical market.
From a safety perspective, proper handling procedures should always be followed when working with N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols apply to ensure safe handling and storage. Researchers frequently search for material safety data and handling guidelines for such compounds, emphasizing the importance of including this information in technical documentation.
The future outlook for CAS 1024456-89-0 appears promising, with ongoing research exploring its potential in various therapeutic areas. As the pharmaceutical industry continues to focus on small molecule therapeutics and targeted drug delivery, compounds with this structural motif are likely to remain in high demand. The scientific community's interest in structure-based drug design and fragment-based screening further supports the continued relevance of this chemical entity in medicinal chemistry research.
For researchers considering working with N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide, it's worth noting that several suppliers offer custom synthesis services and bulk quantities. The compound's stability under standard storage conditions (typically recommended at 2-8°C) makes it convenient for laboratory use. Recent advancements in high-throughput screening technologies have increased the demand for such specialized building blocks in drug discovery programs worldwide.
In conclusion, N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide (CAS 1024456-89-0) represents an important chemical tool in modern drug discovery. Its unique structural features and potential biological activities make it a valuable compound for researchers exploring new therapeutic approaches. As the field of medicinal chemistry continues to evolve, compounds like this will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.
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